![molecular formula C16H15N7O2 B2377784 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide CAS No. 2034325-56-7](/img/structure/B2377784.png)
3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide
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Overview
Description
1H-benzo[d]imidazole is a type of organic compound that is a part of many pharmaceuticals and agrochemicals . [1,2,4]Triazolo[4,3-a]pyrazine is another organic compound that is often used in the synthesis of various drugs.
Synthesis Analysis
The synthesis of imidazoles has been a topic of recent research, with advances in the regiocontrolled synthesis of substituted imidazoles . A similar process might be used to synthesize the 1H-benzo[d]imidazol-2-yl component of the compound you’re interested in.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Imidazoles are known to participate in a variety of reactions, including nucleophilic substitutions and cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. Imidazoles generally have high thermal stability and are soluble in common organic solvents .Scientific Research Applications
Synthesis and Chemical Properties
The compound, 3-(1H-benzo[d]imidazol-2-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide, belongs to a class of chemicals involved in various synthetic processes to create complex heterocyclic compounds. These compounds have significant applications in medicinal chemistry due to their diverse biological activities. For instance, studies show the synthesis of related pyrazolo[5,1-c]triazines, isoxazolo[3,4-d]pyrimidine, and pyridine derivatives containing benzofuran moiety, which are synthesized via reactions involving compounds with similar structural motifs (Abdelhamid, Fahmi, & Alsheflo, 2012). These synthetic routes and the chemical properties of these compounds provide insights into potential applications in drug development and chemical biology.
Anticancer and Antioxidant Activity
Compounds structurally related to this compound have been investigated for their anticancer and antioxidant properties. For example, N-Acyl imidates reacting with various amines yield derivatives exhibiting moderate anti-proliferation potential against cancer cell lines, highlighting the therapeutic potential of similar compounds in cancer treatment (Bekircan, Küxük, Kahveci, & Kolaylı, 2005). Furthermore, some newly synthesized compounds have shown high antioxidant activity, even surpassing widely used reference antioxidants, indicating their potential as novel antioxidant agents.
Antimicrobial Activity
Research into compounds with similar structures also includes the development of new antimicrobial agents. For example, the synthesis of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties demonstrated significant antibacterial and antifungal activities against a variety of pathogens, suggesting the potential of structurally related compounds in antimicrobial drug development (Hassan, 2013).
Chemical Synthesis and Drug Development
The development of new synthetic methodologies utilizing compounds like this compound is crucial for advancing drug discovery. Techniques such as convenient synthesis of fused heterocyclic compounds and the use of green chemistry principles exemplify the ongoing research efforts to create more efficient, sustainable, and versatile synthetic routes for pharmaceuticals and other chemical entities (Liu, Lei, & Hu, 2012).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibittubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
For instance, compounds that inhibit tubulin polymerization typically bind to the tubulin protein and prevent it from forming microtubules, which are essential for cell division .
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell cycle , specifically the mitotic phase where microtubules are necessary for the separation of chromosomes. This can lead to cell cycle arrest and ultimately cell death
Result of Action
The result of the compound’s action would likely be cell cycle arrest and potentially apoptosis (programmed cell death), given its possible role as a tubulin polymerization inhibitor . This could make the compound useful in the treatment of diseases characterized by rapid cell division, such as cancer.
properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O2/c24-14(6-5-12-19-10-3-1-2-4-11(10)20-12)18-9-13-21-22-15-16(25)17-7-8-23(13)15/h1-4,7-8H,5-6,9H2,(H,17,25)(H,18,24)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBYRLRXPXRSQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC(=O)NCC3=NN=C4N3C=CNC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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